molecular formula C21H21ClO6 B601709 FenofibricAcid1-Carboxyl-1-methylethylEster CAS No. 1797121-54-0

FenofibricAcid1-Carboxyl-1-methylethylEster

Cat. No.: B601709
CAS No.: 1797121-54-0
M. Wt: 404.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .

Cellular Effects

It’s believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of FenofibricAcid1-Carboxyl-1-methylethylEster vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s believed that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s hypothesized that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s believed that this compound may be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester typically involves the esterification of fenofibric acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSZPQHMJDXVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 2
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 3
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
FenofibricAcid1-Carboxyl-1-methylethylEster
Reactant of Route 6
Reactant of Route 6
FenofibricAcid1-Carboxyl-1-methylethylEster

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.